molecular formula C20H16F3N5 B2915980 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902024-44-6

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue: B2915980
Numéro CAS: 902024-44-6
Poids moléculaire: 383.378
Clé InChI: HLWPQUBCSUMWFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 2: A trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability.
  • Position 3: A phenyl ring, contrasting with fluorinated or chlorinated phenyl analogs.
  • Position 5: A methyl group, smaller than aryl or heteroaryl substituents in related compounds.
  • N-Substituent: A pyridin-2-ylmethylamine side chain, which may improve solubility and target binding via hydrogen bonding .

Pyrazolo[1,5-a]pyrimidines are studied for their antimycobacterial, anticancer, and anti-Wolbachia activities, with substituent patterns critically influencing potency and pharmacokinetics .

Propriétés

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5/c1-13-11-16(25-12-15-9-5-6-10-24-15)28-19(26-13)17(14-7-3-2-4-8-14)18(27-28)20(21,22)23/h2-11,25H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWPQUBCSUMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-Methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15F3N4\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_4

This structure includes a trifluoromethyl group and a pyridine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis.
  • Kinase Inhibition : Certain pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, impacting various signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a library of synthesized compounds was tested against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that while some compounds showed moderate activity, none demonstrated significant growth inhibition compared to established anticancer agents like YM155 and menadione .

Table 1: Anticancer Activity Summary

Compound IDCell LineIC50 (µM)Remarks
4aMDA-MB-231>50No significant activity
4bMDA-MB-23145Moderate activity
ControlYM15510Positive control

Antitubercular Activity

The compound's structural analogs were screened for antitubercular activity against M. tuberculosis. A focused library was synthesized to identify key functionalities contributing to activity. Notably, some analogs showed low cytotoxicity while maintaining efficacy against M. tuberculosis within macrophages . The mechanism of action was found to be distinct from traditional targets like cell wall biosynthesis.

Table 2: Antitubercular Activity Results

Compound IDMIC (µg/mL)Resistance Mechanism
P10.5None
P21.0Mutation in Rv1751
Control0.2Standard treatment

The mechanisms by which pyrazolo[1,5-a]pyrimidines exert their effects are varied and include:

  • Inhibition of Kinases : Many compounds inhibit specific kinases involved in cancer progression and survival.
  • Targeting Cellular Pathways : The compounds may interfere with critical cellular pathways such as apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the core structure can significantly impact potency and selectivity. For example:

  • Trifluoromethyl Substituents : Enhance lipophilicity and may improve cellular uptake.
  • Pyridine Moiety : Plays a role in binding affinity to target proteins.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of trifluoromethylIncreased potency
Methylation at position 3Decreased cytotoxicity
Variation in phenyl groupAltered selectivity

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines:

  • Case Study on Anticancer Effects : A study involving a derivative demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
  • Antitubercular Screening : A focused library screening identified lead compounds with MIC values lower than traditional treatments.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations:

3-Substituent :

  • Fluorinated or chlorinated phenyl groups (e.g., 4-F or 4-Cl) enhance antimycobacterial potency compared to unsubstituted phenyl (target compound) .
  • The target’s 3-phenyl group may reduce activity against M. tuberculosis but improve selectivity for other targets.

2-Substituent :

  • The trifluoromethyl group in the target and compound increases metabolic stability compared to H or ethyl groups (e.g., compound in ).

N-Substituent: Pyridin-2-ylmethyl (target) vs. pyridin-3-ylmethyl (CAS:920457-44-9): The 2-position pyridine improves solubility and binding in mycobacterial ATP synthase inhibitors . Morpholinopropyl (compound ) enhances solubility but may increase off-target effects.

Physicochemical Properties

Property Target Compound 3-(4-Fluorophenyl) Analog 3-(4-Chlorophenyl)-2-CF₃ Analog
Molecular Weight 387.34 333.4 453.9
LogP (Predicted) ~3.5 ~2.8 ~4.1
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 5 7
  • Morpholinopropyl in adds hydrogen bond acceptors, improving solubility in polar solvents.

Research Findings and Implications

  • Anti-Mycobacterial Activity : Compounds with 3-(4-fluorophenyl) and 5-aryl groups (e.g., ) show superior MIC values (0.08–0.12 µM) compared to the target’s 3-phenyl.
  • Anti-Wolbachia Activity : Pyridin-3-ylmethyl analogs (CAS:920457-44-9) exhibit activity, suggesting the target’s pyridin-2-ylmethyl group may retain efficacy .
  • Metabolic Stability : The CF₃ group in the target and may reduce hepatic clearance, as seen in microsomal stability assays for related compounds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.